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A Comprehensive Guide to the Reliability and Endurance of HfO2-based FeFETs

For researchers and professionals in materials science and semiconductor technology, the
advent of hafnium oxide (HfO2)-based Ferroelectric Field-Effect Transistors (FeFETs) marks a
significant advancement in non-volatile memory (NVM) technology. Their compatibility with
CMOS fabrication processes, low power consumption, and fast switching speeds position them
as a compelling alternative to traditional NVMs.[1][2] This guide provides an in-depth
assessment of the reliability and endurance of HfO2-based FeFETSs, offering a comparative
analysis with other leading NVM technologies, and presenting standardized experimental
protocols for their characterization.

Fundamental Principles of HfO2-based FeFETs

A HfOz2-based FeFET is a transistor that utilizes a ferroelectric layer of doped hafnium oxide
as its gate dielectric. The non-volatile memory function arises from the ability of the ferroelectric
material to maintain one of two stable polarization states in the absence of an external electric
field. These two states correspond to the logical "0" and "1" of the memory cell. The
polarization state of the ferroelectric layer modulates the threshold voltage (Vth) of the
transistor, which is then read to determine the stored data.

Diagram: HfOz2-based FeFET Structure and Operation
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Caption: Structure of a HfO2-based FeFET and its two polarization states.

Key Reliability and Endurance Metrics

The long-term performance and viability of FeFETs are determined by three critical reliability
metrics: endurance, data retention, and imprint.

Endurance

Endurance refers to the number of program/erase cycles a memory cell can withstand before
its performance degrades beyond a specified limit. For HfO2-based FeFETs, endurance is
typically limited to 104-106 cycles, a value lower than that of other NVMs like MRAM and STT-
MRAM.[3][4] The primary failure mechanism is not the fatigue of the ferroelectric material itself,
but rather the degradation of the gate stack, particularly the interfacial layer between the
ferroelectric and the semiconductor.[4] This degradation is caused by charge trapping and the
generation of interface traps during cycling.[4]

Data Retention

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b10860814?utm_src=pdf-body-img
http://www.aecouncil.com/Workshop/4A.6Vasudevan-Intel.pdf
https://www.jeires.com/article_234231_1f802533e9a3007cced1ea7ead2aced6.pdf
https://www.jeires.com/article_234231_1f802533e9a3007cced1ea7ead2aced6.pdf
https://www.jeires.com/article_234231_1f802533e9a3007cced1ea7ead2aced6.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Data retention is the ability of a memory cell to maintain its stored data over time without power.
HfO2-based FeFETs generally exhibit good retention characteristics, with extrapolations
suggesting data retention of up to 10 years at operating temperatures.[3][5] Retention loss can
be caused by the depolarization field, which is an internal electric field that opposes the
ferroelectric polarization, and by charge leakage through the gate stack.[6][7]

Imprint

Imprint is a phenomenon where the hysteresis loop of the ferroelectric material shifts along the
voltage axis, leading to a preference for one polarization state over the other.[8][9] This can
cause read failures, as the Vth window between the "0" and "1" states narrows. Imprint is often
attributed to the alignment of defect dipoles and the trapping of charges at the interfaces and
within the ferroelectric layer.[8][9]

Diagram: Reliability Challenges in HfO2-based FeFETs
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Caption: Interplay of reliability challenges and their physical origins in FeFETSs.

Comparative Analysis with Alternative NVM
Technologies

The selection of an appropriate NVM technology depends on the specific application
requirements. HfO2-based FeFETs offer a unique combination of features that make them
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suitable for certain applications, while other technologies may be more advantageous in

different scenarios.

HfO2-based
Feature NAND Flash STT-MRAM ReRAM
FeFET
Write/Erase
10-100 ns 100 us -1 ms 10-50 ns 10-100 ns
Speed
Endurance
104 - 106 103 - 105 >1012 106 - 109
(cycles)
Variable
Data Retention >10 years >10 years >10 years (seconds to
years)
Write Voltage 3-5V 15-20 VvV 1-2V 1-3V
Cell Size 4-10 F2 4-6 F2 6-20 F2 4-10 F2
CMOS ) ) ]
L High Moderate High High
Compatibility

This table provides typical values, and performance can vary based on specific device design

and fabrication processes.

Experimental Protocols for Reliability Assessment

Standardized testing methodologies are crucial for the objective evaluation and comparison of

FeFET devices. The following protocols are based on industry standards, such as those from
JEDEC, and best practices from the research community.[3][10][11][12][13]

Endurance Testing Protocol

Objective: To determine the number of program/erase cycles a FeFET can endure before the

memory window (MW) closes to a predefined value.

Procedure:
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« Initial Characterization: Measure the initial transfer characteristics (Id-Vg) of the device to
determine the pristine Vth for both the "0" and "1" states and calculate the initial memory
window (MWinitial).

o Cycling: Apply alternating program and erase voltage pulses of a specified amplitude and
duration to the gate of the FeFET.

» Intermediate Characterization: Periodically interrupt the cycling (e.g., after 10, 100, 103, 104,
10°, and 10° cycles) to measure the 1d-Vg characteristics and determine the Vth of both
states.

e MW Calculation: Calculate the memory window (MW) at each intermediate step as the
difference between the Vth of the "1" and "0" states.

 Failure Criterion: The endurance lifetime is defined as the number of cycles at which the MW
degrades to a certain percentage of its initial value (e.g., 50% of MWinitial) or falls below a
minimum required value for reliable sensing.

Diagram: Endurance Testing Workflow
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Caption: A typical workflow for the endurance testing of FeFET devices.

Data Retention Measurement Protocol

Objective: To evaluate the ability of a FeFET to retain its programmed state over an extended
period.
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Procedure:

Programming: Program the FeFET to a specific state ("0" or "1") using a single write pulse.

o Baking: Store the device at an elevated temperature (e.g., 85°C, 125°C, or 150°C) to
accelerate any potential charge loss or polarization decay.

o Periodic Read: At specific time intervals (e.g., 1s, 10s, 100s, 1000s, etc.), cool the device to
room temperature and measure the Vth.

o Extrapolation: Plot the measured Vth as a function of time on a logarithmic scale. Extrapolate
the data to predict the retention lifetime at a given operating temperature (e.g., 10 years).

Imprint Effect Analysis Protocol

Objective: To quantify the shift in the hysteresis loop and Vth due to prolonged storage in a
single polarization state.

Procedure:

Initial Hysteresis: Measure the initial polarization-voltage (P-V) hysteresis loop of the FeFET.

o Soaking: Apply a DC voltage to hold the device in a specific polarization state (0" or "1") for
an extended period at an elevated temperature.

o Post-Soak Hysteresis: After the soaking period, cool the device to room temperature and
measure the P-V hysteresis loop again.

o Imprint Characterization: Quantify the imprint effect by measuring the shift in the coercive
voltage (Vc) and the center of the hysteresis loop.

Conclusion and Future Outlook

HfO2-based FeFETs represent a promising avenue for the future of non-volatile memory,
offering a unique blend of performance characteristics and CMOS compatibility. While
challenges related to endurance and imprint remain, ongoing research into materials
engineering, device architecture, and interface optimization is continuously pushing the
boundaries of what is possible. A thorough understanding of the reliability and endurance of
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these devices, guided by standardized testing protocols, is paramount for their successful
integration into next-generation electronic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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